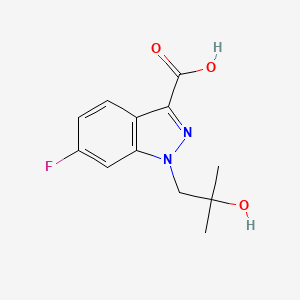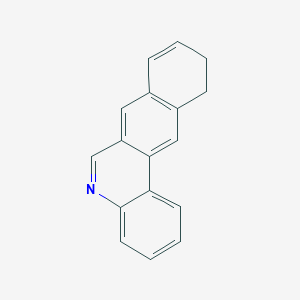
10,11-Dihydro-5-azatetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-5-azatetraphene is a heterocyclic compound with the molecular formula C17H13N It is known for its unique structure, which includes a nitrogen atom integrated into a polycyclic aromatic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5-azatetraphene can be achieved through several methods. One common approach involves the reaction of 9,10-phenanthrenequinone with an amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, often using solvents like toluene or dimethyl sulfoxide, and may require heating to temperatures around 150°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 10,11-Dihydro-5-azatetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-5-azatetraphene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-5-azatetraphene is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-5H-dibenz[b,f]azepine: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacological properties.
Uniqueness: 10,11-Dihydro-5-azatetraphene is unique due to its specific nitrogen-containing polycyclic structure, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C17H13N |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2 |
InChI-Schlüssel |
XNERJSGZRXPKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


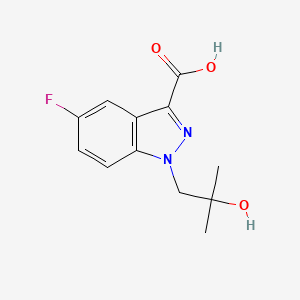
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
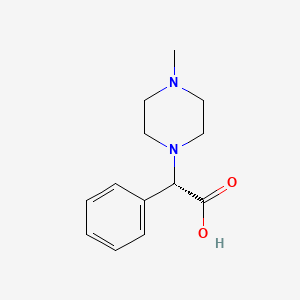
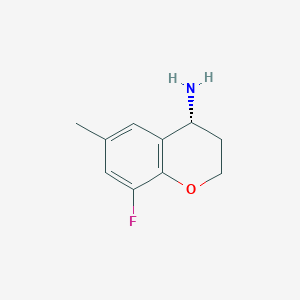
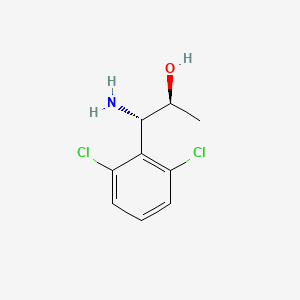
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
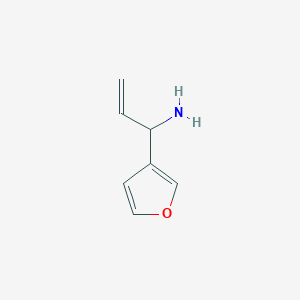
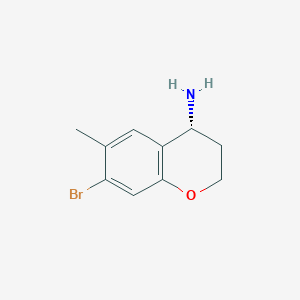
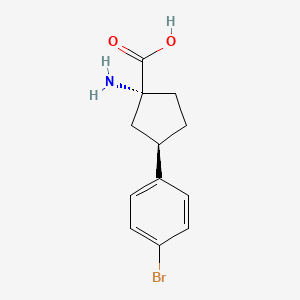
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
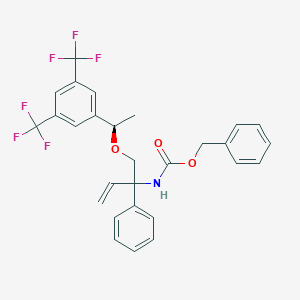
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
